molecular formula C21H27NO B5130743 N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine

N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine

Cat. No. B5130743
M. Wt: 309.4 g/mol
InChI Key: ZQLPZOJQEIXLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine, also known as methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1960 and has gained popularity as a recreational drug in recent years. However,

Mechanism of Action

Methoxetamine acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a decrease in calcium influx into the cell. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
Methoxetamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is a region of the brain involved in reward and addiction. Methoxetamine has also been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological processes. However, one limitation is the potential for abuse and addiction, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee. One area of interest is its potential therapeutic uses, particularly in the treatment of chronic pain and depression. Another area of interest is the development of more selective NMDA receptor antagonists that may have fewer side effects than N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee. Finally, research on the long-term effects of N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee use is needed to better understand its potential risks and benefits.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee involves the reaction of 2-(2-methoxyphenyl)ethylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with phenyl magnesium bromide to yield N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee.

Scientific Research Applications

Methoxetamine has been used in scientific research to study its mechanism of action and its potential therapeutic uses. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain and learning and memory processes. Methoxetamine has also been shown to have analgesic properties in animal models.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-23-21-10-6-5-9-19(21)15-16-22-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-10,18,20,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLPZOJQEIXLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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